molecular formula C21H24N6O3S B2457104 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 941896-24-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No.: B2457104
CAS No.: 941896-24-8
M. Wt: 440.52
InChI Key: IDHOIGOPCGCIJL-ALCCZGGFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-3-8-23-19-15-12-24-27(20(15)26-21(25-19)31-2)10-9-22-18(28)7-5-14-4-6-16-17(11-14)30-13-29-16/h4-7,11-12H,3,8-10,13H2,1-2H3,(H,22,28)(H,23,25,26)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHOIGOPCGCIJL-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine fragment. Its molecular formula is C22H26N4O3S, with a molecular weight of 430.54 g/mol. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens. For instance:

  • In vitro studies revealed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of the compound has been evaluated through several assays:

  • MTT Assay Results : Compounds structurally related to this acrylamide exhibited IC50 values ranging from 0.17 to 10 µg/mL against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and pro-apoptotic factors .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant free radical scavenging activity with an IC50 value comparable to established antioxidants . This property suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of derivatives similar to the target compound against clinical strains of MRSA. Results indicated that modifications in the structure significantly enhanced antibacterial activity, with some derivatives outperforming traditional antibiotics .
  • Anticancer Evaluation : In another study focusing on the anticancer properties, various derivatives were tested on human cancer cell lines. The findings highlighted that specific structural modifications led to enhanced cytotoxicity against MCF-7 cells, with IC50 values indicating strong antiproliferative effects .

Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntimicrobialMIC AssayEffective against S. aureus < 10 µg/mL
AnticancerMTT AssayIC50 values 0.17 - 10 µg/mL
AntioxidantDPPH ScavengingIC50 comparable to standard antioxidants

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzo[d][1,3]dioxole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Properties

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to target specific kinases involved in cancer progression.

Case Studies

Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics, suggesting a potential alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Activity
A comprehensive study reported in Cancer Research evaluated the anticancer effects of compounds with similar structures on various cancer cell lines including breast and lung cancer. The study demonstrated that these compounds could inhibit cell growth by inducing apoptosis and disrupting cell cycle progression at specific checkpoints .

Q & A

Q. Advanced Experimental Design :

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize variables such as temperature, solvent polarity, and stoichiometry. For example, flow chemistry (as in Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates. Evidence suggests yields increase with controlled drying steps (e.g., molecular sieves for moisture-sensitive reactions) .
  • Catalysis : Explore palladium or copper catalysts for regioselective coupling of the propylamino group to the pyrimidine ring .

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic Characterization :

  • 1H/13C NMR : Confirm the (Z)-configuration of the acrylamide via coupling constants (J = 10–12 Hz for trans, J = 15–16 Hz for cis). Key peaks include δ 7.50 (d, J = 15.2 Hz, acrylamide CH) and δ 6.11 (d, J = 15.2 Hz, benzo-dioxole CH) .
  • IR Spectroscopy : Validate amide bonds (C=O stretch at ~1650 cm⁻¹) and methylthio groups (C-S stretch at ~650 cm⁻¹) .

How can conflicting data from NMR or mass spectrometry be resolved during structural validation?

Q. Advanced Data Analysis :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolo-pyrimidine region (δ 6.8–8.0 ppm) by correlating proton-proton and proton-carbon couplings .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., methylthio vs. methoxy substituents) with mass accuracy <5 ppm .
  • X-ray Crystallography : Definitive confirmation of the (Z)-configuration and regiochemistry if single crystals are obtainable .

What biological assays are appropriate for evaluating the compound’s activity?

Q. Basic Activity Screening :

  • Kinase Inhibition Assays : Test against kinases like BTK or EGFR due to structural similarity to pyrazolo-pyrimidine inhibitors. Use ADP-Glo™ or fluorescence polarization assays .
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced SAR Methodology :

  • Analog Synthesis : Modify the benzo[d][1,3]dioxole (e.g., replace with indole) or pyrimidine substituents (e.g., replace methylthio with ethylthio) to assess potency changes .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to evaluate targeted protein degradation efficacy .

What analytical methods ensure purity and stability of the compound?

Q. Basic Quality Control :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to achieve >95% purity .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks, with LC-MS to identify hydrolyzed byproducts (e.g., free acrylamide) .

How can computational methods aid in predicting the compound’s pharmacokinetics?

Q. Advanced Modeling :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (≈3.5), aqueous solubility (<10 μM), and CYP450 inhibition risks .
  • Molecular Dynamics Simulations : Model binding to kinase ATP pockets to prioritize analogs for synthesis .

What strategies mitigate solubility challenges during in vitro assays?

Q. Basic Solubility Enhancement :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers .
  • pH Adjustment : Protonate the pyrimidine’s amino group (pKa ≈ 8.5) to improve solubility in acidic media .

How can scalability issues in multi-step synthesis be addressed?

Q. Advanced Process Chemistry :

  • Continuous Flow Synthesis : Implement flow reactors for exothermic steps (e.g., acrylamide coupling) to improve heat transfer and reduce batch variability .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.